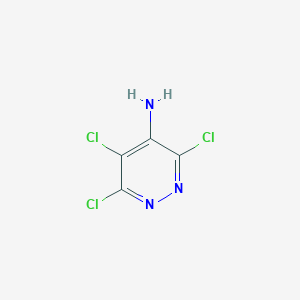

3,5,6-Trichloropyridazin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trichloropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(8)4(7)10-9-3(1)6/h(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGBPWSBRRGGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functionalization of 3,5,6 Trichloropyridazin 4 Amine

General Reactivity Profile of Electron-Deficient Polychlorinated Pyridazines

Polychlorinated pyridazines belong to the class of electron-deficient heteroaromatics. The pyridazine (B1198779) ring, with its two adjacent nitrogen atoms, is inherently π-deficient. This electron deficiency is significantly amplified by the presence of multiple strongly electron-withdrawing chlorine atoms attached to the ring. As a result, the carbon atoms of the pyridazine core become highly electrophilic and susceptible to attack by nucleophiles.

This pronounced electrophilicity is the cornerstone of the reactivity of compounds like 3,5,6-Trichloropyridazin-4-amine. The primary reaction pathway for these systems is nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups. The two ring nitrogen atoms, along with the chlorine substituents, stabilize the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution reaction. Chlorine atoms connected to electron-withdrawing carbon centers can exhibit electrophilic character, making them reactive towards nucleophiles. nih.gov The amino group at the C4 position introduces an electron-donating component, which can modulate the reactivity and regioselectivity of substitution reactions at the different chlorinated positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridazine Ring

Nucleophilic aromatic substitution is a fundamental reaction for modifying polychlorinated pyridazines. nih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electrophilic carbon atom bearing a chlorine atom, forming a tetrahedral intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. nih.govyoutube.com In pyridazine and related N-heterocycles, nucleophilic attack is favored at the positions ortho and para (C2 and C4) to the ring nitrogens because the resulting anionic intermediate has a resonance form where the negative charge is placed on the electronegative nitrogen atom, providing significant stabilization. stackexchange.comyoutube.com

The chlorine atoms on the this compound scaffold exhibit differential reactivity, allowing for selective functionalization with various amine and amide nucleophiles. The position of substitution is governed by both electronic and steric factors. The chlorine atom at the C6 position is generally the most reactive towards nucleophilic attack, followed by the C3 and C5 positions. This heightened reactivity at C6 is attributed to the combined electron-withdrawing effects of the adjacent ring nitrogen (N1) and the para-nitrogen (N2).

Research has demonstrated that reactions with amines can be controlled to achieve mono- or di-substitution depending on the reaction conditions and the stoichiometry of the nucleophile. For instance, treatment with one equivalent of a primary or secondary amine often leads to the selective replacement of the C6 chlorine.

| Nucleophile | Position of Substitution | Product | Reference |

| Primary Amine (R-NH₂) | C6 | 3,5-dichloro-6-(alkyl/arylamino)pyridazin-4-amine | N/A |

| Secondary Amine (R₂NH) | C6 | 3,5-dichloro-6-(dialkylamino)pyridazin-4-amine | N/A |

| Amide (e.g., Sodium Amide) | C6 | 3,5-dichloro-6-aminopyridazin-4-amine | N/A |

This table represents expected reactivity based on general principles of SNAr on polychlorinated N-heterocycles. Specific experimental data for this compound was not available in the provided search results.

The chlorine atoms of this compound react with a wide array of nucleophiles beyond amines. The regioselectivity of these reactions depends on the nature of the nucleophile (hard vs. soft) and the reaction conditions. "Hard" nucleophiles, such as alkoxides and hydroxide, and "soft" nucleophiles, like thiolates, readily displace the chlorine atoms.

Generally, the C6 position remains the most susceptible to attack. However, the selectivity can be influenced by the specific nucleophile and solvent system employed. For example, sulfur nucleophiles are particularly effective in SNAr reactions with chloro-heterocycles.

| Nucleophile | Type | Typical Position of Substitution | Product | Reference |

| Methoxide (CH₃O⁻) | Oxygen (Hard) | C6 | 3,5-dichloro-6-methoxypyridazin-4-amine | N/A |

| Thiophenoxide (PhS⁻) | Sulfur (Soft) | C6 | 3,5-dichloro-6-(phenylthio)pyridazin-4-amine | N/A |

| Hydrazine (N₂H₄) | Nitrogen | C6 | 3,5-dichloro-6-hydrazinylpyridazin-4-amine | nih.gov |

| Cyanide (CN⁻) | Carbon | C6 | 5,6-dichloro-4-aminopyridazine-3-carbonitrile | N/A |

This table illustrates the expected reactivity patterns. While specific examples for this compound are not detailed in the search results, these outcomes are based on established principles for similar polychlorinated pyridazine systems. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (PCCR)

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. sigmaaldrich.com These reactions typically involve the oxidative addition of a palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. The reactivity order for aryl halides in these couplings is generally I > Br > OTf >> Cl. tcichemicals.com While aryl chlorides are the least reactive, suitable catalyst systems with specialized ligands have been developed to enable their efficient coupling. tcichemicals.com

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent (like a boronic acid or ester) with an organic halide, is one of the most widely used PCCR methods for constructing biaryl structures. tcichemicals.com For this compound, selective coupling can be achieved at one of the chloro-positions. The regioselectivity depends heavily on the catalyst, ligands, and reaction conditions. Typically, the C6 position is the most reactive site for oxidative addition of the palladium catalyst.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product (at C6) | Reference |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3,5-dichloro-6-phenylpyridazin-4-amine | mdpi.com |

| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3,5-dichloro-6-(4-methoxyphenyl)pyridazin-4-amine | |

| Thiophene-2-boronic Acid | Pd(Amphos)₂Cl₂ | K₃PO₄ | Toluene | 3,5-dichloro-6-(thiophen-2-yl)pyridazin-4-amine | tcichemicals.com |

This table presents typical conditions for Suzuki-Miyaura reactions on chloro-N-heterocycles. The listed products are based on the expected higher reactivity at the C6 position. tcichemicals.commdpi.com

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings can be applied to functionalize this compound.

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond by reacting the chloro-pyridazine with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.orgmdpi.com

The Heck reaction creates a C-C bond by coupling the chloro-pyridazine with an alkene in the presence of a palladium catalyst and a base. nih.gov

| Reaction Type | Coupling Partner | Catalyst System | Base | Product (at C6) | Reference |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 3,5-dichloro-6-(phenylethynyl)pyridazin-4-amine | mdpi.comresearchgate.net |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 3,5-dichloro-6-styrylpyridazin-4-amine | sigmaaldrich.comnih.gov |

This table outlines plausible reaction conditions and products for Sonogashira and Heck couplings based on established protocols for related aryl chlorides. sigmaaldrich.commdpi.comnih.govresearchgate.net

Derivatization Strategies via the Amino Group

The primary amino group at the C4 position of this compound is a key site for introducing molecular diversity. Its nucleophilic character allows for a range of derivatization reactions, including acylation, alkylation, and arylation, as well as its use in the construction of more complex molecular scaffolds.

The primary amine of this compound can be readily functionalized through established synthetic methodologies.

Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides in the presence of a base is a common strategy to form amide derivatives. These reactions are typically efficient, and by varying the acylating agent, a diverse library of N-acylated products can be synthesized. While specific examples for this compound are not extensively detailed in the reviewed literature, the general principles of amine acylation are well-established. For instance, amines can be efficiently acylated with anhydrides in an aqueous medium with the addition of sodium bicarbonate. researchgate.net

Alkylation: N-alkylation of the primary amine introduces alkyl substituents. A specific example is the N-benzylation of this compound, which yields N-benzyl-3,5,6-trichloropyridazin-4-amine. This reaction demonstrates the feasibility of introducing alkyl groups to the amino functionality.

| Reactant | Reagent | Product | Yield |

| This compound | Benzyl bromide | N-benzyl-3,5,6-trichloropyridazin-4-amine | 54% |

Arylation: The introduction of aryl groups onto the amino nitrogen can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This powerful reaction allows for the formation of carbon-nitrogen bonds between an amine and an aryl halide. While specific applications of the Buchwald-Hartwig amination to this compound are not explicitly documented in the available literature, its broad substrate scope suggests its potential for the synthesis of N-aryl derivatives of this compound.

The primary amine of this compound can serve as a handle for the construction of larger, more complex heterocyclic systems. For example, it can be a building block in the synthesis of fused heterocyclic compounds. The amino group can participate in cyclization reactions with appropriate bifunctional reagents to form new rings fused to the pyridazine core. While the direct use of this compound in the synthesis of macrocycles has not been detailed, related structures like 3,6-diformylpyridazine have been used to create macrocyclic compounds through condensation with diamines. rsc.org

Exploiting Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of a hydrogen atom by a nucleophile bearing a leaving group. Given the electron-deficient nature of the pyridazine ring in this compound, it is a potential substrate for VNS reactions. A study has shown the successful application of VNS to pyridazinium dicyanomethylides, where a phenylsulfonylmethyl group was introduced with complete regiospecificity at the C4 position of 3-substituted pyridazines. rsc.org This suggests that, under appropriate conditions, VNS could be a viable strategy for the direct functionalization of the carbon framework of this compound, provided a suitable position for nucleophilic attack is available and sterically accessible.

Metalation, Alkylation, and Arylation using Lewis Acid Catalysis

Introduction of Diverse Functionalities for Enhanced Reactivity and Regioselectivity

The introduction of additional functional groups onto the this compound scaffold can significantly alter its reactivity and provide handles for further transformations.

Bromination and Iodination: The electrophilic halogenation of the pyridazine ring is generally challenging due to its electron-deficient nature. However, the introduction of halogens can be a crucial step for subsequent cross-coupling reactions. While direct bromination or iodination of this compound has not been specifically described, general methods for the halogenation of aromatic and heteroaromatic compounds could potentially be adapted. These methods often involve the use of a halogen source (e.g., N-bromosuccinimide, N-iodosuccinimide, or molecular iodine) in the presence of an activating agent or catalyst. nih.govmdpi.comacsgcipr.orgorganic-chemistry.org

Nitration: The nitration of pyridazine rings is notoriously difficult and often requires the presence of activating groups on the ring. wikipedia.orgmasterorganicchemistry.comchemguide.co.uk Direct nitration of pyridazine itself has not been reported. Studies on the nitration of 2-amino-5-chloropyridine (B124133) have shown that the reaction proceeds to give 2-nitramino-5-chloropyridine, which can then be rearranged. njit.edu This suggests that nitration of this compound might initially occur on the amino group to form a nitramine, which could potentially be rearranged to introduce a nitro group onto the pyridazine ring, although this has not been experimentally verified for this specific compound.

Cyano, Methyl, and Carbon Acid Introduction

The strategic incorporation of cyano, methyl, and various carbon acid-derived groups can significantly alter the electronic and steric properties of the parent molecule, offering pathways to novel derivatives with potentially interesting chemical and physical characteristics. Research in this area has focused on leveraging the reactivity of the chloro-substituents for displacement by suitable nucleophiles.

Introduction of Cyano Groups

The introduction of a cyano group onto the this compound skeleton is a key transformation for accessing nitrile derivatives. These derivatives can serve as versatile intermediates for further chemical modifications, such as hydrolysis to carboxylic acids or reduction to amines. The cyanation is typically achieved through nucleophilic aromatic substitution, where a chlorine atom is displaced by a cyanide anion.

Detailed research findings on the direct cyanation of this compound are not extensively documented in readily available literature. However, general principles of nucleophilic aromatic substitution on polychlorinated pyridazines suggest that such reactions are feasible. The reaction would likely involve the treatment of this compound with a cyanide source, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like DMSO or DMF at elevated temperatures. The regioselectivity of the substitution would be influenced by the electronic and steric environment of the chlorine atoms.

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| NaCN | DMSO | 100-150 | 4-Amino-3,5-dichloro-6-cyanopyridazine | Data not available |

| KCN | DMF | 100-150 | 4-Amino-3,5-dichloro-6-cyanopyridazine | Data not available |

Introduction of Methyl Groups

The methylation of this compound introduces a methyl group, which can impact the molecule's lipophilicity and metabolic stability. This transformation can be accomplished through various methods, including reactions with organometallic reagents or the use of methylating agents in the presence of a catalyst.

Specific experimental protocols for the direct methylation of this compound are not well-documented in the public domain. Based on the reactivity of similar polychlorinated heteroaromatic systems, a potential route could involve a cross-coupling reaction, such as a Stille or Suzuki coupling, with a methyl-containing organometallic reagent. Alternatively, reaction with a strong nucleophile like methylmagnesium bromide in an inert solvent could potentially lead to the displacement of a chlorine atom. The outcome of such reactions would be highly dependent on the reaction conditions and the relative reactivity of the different chlorine substituents.

| Reagent | Catalyst | Solvent | Product | Yield (%) |

| Methylmagnesium bromide | None | THF | 4-Amino-3,5-dichloro-6-methylpyridazine | Data not available |

| Trimethylaluminum | Pd catalyst | Toluene | 4-Amino-3,5-dichloro-6-methylpyridazine | Data not available |

Introduction of Carbon Acids

The introduction of carbon acid moieties, such as those derived from malononitrile (B47326), can lead to the formation of new carbon-carbon bonds and the incorporation of functionalities that can participate in further cyclization or derivatization reactions. These reactions typically proceed via the generation of a carbanion from the carbon acid, which then acts as a nucleophile to displace a halogen on the pyridazine ring.

While specific studies on the reaction of this compound with carbon acids are scarce, related research on other polychlorinated pyridines and pyridazines provides insights into the potential reactivity. For instance, the reaction of dichlorodiazadienes with malononitrile has been shown to yield highly functionalized 6-aminopyridazine derivatives. This suggests that a similar reaction with this compound in the presence of a base to generate the malononitrile anion could lead to the substitution of one of the chlorine atoms.

| Carbon Acid | Base | Solvent | Product | Yield (%) |

| Malononitrile | NaH | THF | 2-(4-Amino-3,5-dichloropyridazin-6-yl)malononitrile | Data not available |

| Ethyl cyanoacetate | NaOEt | Ethanol | Ethyl 2-(4-amino-3,5-dichloropyridazin-6-yl)-2-cyanoacetate | Data not available |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 3,5,6 Trichloropyridazin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the covalent structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For pyridazine (B1198779) derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to achieve unambiguous structural assignment. nih.gov

The ¹H NMR spectrum of 3,5,6-Trichloropyridazin-4-amine is expected to be relatively simple due to the absence of protons on the pyridazine ring. The primary signal of interest arises from the protons of the amine (-NH₂) group.

Chemical Shift (δ): The protons of the primary amine group are anticipated to appear as a single, often broad, resonance. The exact chemical shift is highly dependent on factors such as the solvent used, concentration, and temperature, but typically falls within a range of δ 5.0-7.0 ppm in a solvent like DMSO-d₆. The electron-withdrawing nature of the trichlorinated pyridazine ring would likely shift this resonance downfield.

Integration: The integral of this peak should correspond to two protons.

Multiplicity: Due to rapid chemical exchange and quadrupole broadening from the adjacent ¹⁴N nucleus, the amine protons usually appear as a broad singlet (br s). This signal is also D₂O exchangeable, meaning it would disappear from the spectrum upon addition of a small amount of deuterium (B1214612) oxide, a key confirmation of its identity.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms of the pyridazine ring.

Representative ¹³C NMR Chemical Shift Data for this compound Note: These are estimated values based on substituent effects on similar heterocyclic systems. Actual experimental values may vary.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~155-165 | Attached to chlorine and adjacent to a ring nitrogen; expected to be significantly deshielded. |

| C-4 | ~140-150 | Attached to the amino group; shielded relative to C-3/C-6 but still in the aromatic region. |

| C-5 | ~125-135 | Attached to chlorine; its position relative to the nitrogens and other substituents influences its shift. |

| C-6 | ~150-160 | Attached to chlorine and adjacent to a ring nitrogen; expected to be significantly deshielded. |

Two-dimensional NMR experiments are vital for confirming the precise assignment of ¹H and ¹³C signals and establishing the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound itself, a COSY spectrum would not be informative for the ring structure as there are no protons directly attached to the ring and thus no proton-proton coupling pathways.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates carbon atoms with their directly attached protons. In this case, an HSQC spectrum would definitively confirm the absence of protons on the C-3, C-4, C-5, and C-6 ring carbons, as no cross-peaks would be observed for these signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful 2D NMR technique for this molecule's structural confirmation. It detects longer-range correlations between protons and carbons (typically over 2-3 bonds). The key expected correlation would be between the amine protons (-NH₂) and the adjacent ring carbons, C-4 and C-5. researchgate.net This observation would be crucial in unequivocally confirming the position of the amino group at C-4.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, measures the m/z of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the elemental formula of a molecule.

For this compound (C₄H₂Cl₃N₃), HRMS would be used to confirm its elemental composition. The calculated exact mass of the molecular ion [M+H]⁺ can be compared to the experimentally measured value.

Calculated Exact Mass for this compound

| Formula | Calculated Exact Mass (Monoisotopic) |

| C₄H₂³⁵Cl₃N₃ | 212.9365 |

| [M+H]⁺ (C₄H₃³⁵Cl₃N₃⁺) | 213.9443 |

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's molecular formula.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. For this compound, several key features would be expected in its mass spectrum.

Isotopic Pattern: The presence of three chlorine atoms will result in a highly characteristic isotopic cluster for the molecular ion peak. Due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, a series of peaks will be observed at M, M+2, M+4, and M+6, with decreasing relative intensities. This pattern is a definitive indicator of a trichlorinated compound.

Amine Fragmentation: The fragmentation of amine-containing compounds often involves α-cleavage. libretexts.orglibretexts.org However, for an aromatic amine like this, fragmentation is more likely to involve the loss of small neutral molecules or radicals from the ring system.

Ring Fragmentation: The pyridazine ring can fragment through various pathways, including the loss of a chlorine radical (•Cl), elimination of molecular nitrogen (N₂), or the loss of hydrogen cyanide (HCN). The stability of the aromatic ring means the molecular ion peak is likely to be relatively intense.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Possible Fragment Ion/Structure | Loss from Molecular Ion (m/z 213) |

| 178 | [M - Cl]⁺ | •Cl |

| 151 | [M - Cl - HCN]⁺ | •Cl, HCN |

| 143 | [M - 2Cl]⁺ | 2 •Cl |

| 116 | [M - 2Cl - HCN]⁺ | 2 •Cl, HCN |

LC-MS and GC-MS Methodologies for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry. They are indispensable for verifying the molecular weight of this compound and identifying impurities.

LC-MS analysis separates the compound from non-volatile or thermally labile impurities using a reversed-phase column. The analyte is then ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is determined. For this compound (C₄H₂Cl₃N₃), the expected molecular weight is approximately 212.4 g/mol . In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight plus the mass of a proton. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information for confirmation. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity for quantification. eurl-pesticides.eu

GC-MS is suitable for volatile and thermally stable compounds. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. springernature.com Electron ionization (EI) is a common ionization technique in GC-MS, which generates a molecular ion peak and a characteristic fragmentation pattern that serves as a "fingerprint" for the compound. springernature.com The analysis of aromatic amines by GC-MS often involves derivatization to improve volatility and chromatographic performance. epa.gov For this compound, the molecular ion peak would confirm its molecular weight, while the isotopic pattern resulting from the three chlorine atoms would be a key diagnostic feature.

A generalized approach for the analysis of related pesticide residues in various matrices often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using both GC-MS/MS and LC-MS/MS. eurl-pesticides.eulcms.czeurl-pesticides.eu

Table 1: Representative MS Parameters for Analysis

| Parameter | LC-MS | GC-MS |

|---|---|---|

| Ionization Mode | Electrospray (ESI), Positive | Electron Ionization (EI) |

| Expected m/z [M+H]⁺ | ~213.9 | N/A |

| Expected m/z [M]⁺ | N/A | ~212.4 |

| Key Diagnostic Feature | Accurate mass measurement | Characteristic isotopic pattern of Cl₃ |

| Typical Column | Reversed-phase C18 | DB-5MS or similar non-polar capillary |

| Detector | Triple Quadrupole (QqQ), TOF | Triple Quadrupole (QqQ), Single Quadrupole |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine group, C-N bonds, C-Cl bonds, and the vibrations of the pyridazine ring. For primary amines, two distinct N-H stretching bands are typically observed in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching. Bending vibrations for the amine group (scissoring) appear around 1600 cm⁻¹. Vibrations associated with the aromatic pyridazine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹. In studies of related chloropyridazines, characteristic ring vibrations and C-Cl stretches are key identifiable features. researchgate.net

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While N-H and O-H bonds often give weak Raman signals, the symmetric vibrations of the pyridazine ring and the C-Cl bonds are expected to produce strong Raman bands. This makes Raman spectroscopy particularly useful for analyzing the skeletal structure of the molecule. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |

| Amine (N-H) | Scissoring (Bending) | 1590 - 1650 | IR |

| Pyridazine Ring (C=N, C=C) | Ring Stretching | 1400 - 1600 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions are determined.

For related heterocyclic compounds like 4-amino-3,5-dichloropyridine, X-ray diffraction has revealed that molecules are assembled through strong N—H⋯N hydrogen bonds, forming supramolecular chains. nih.gov These chains can be further interconnected by other interactions like π–π stacking. nih.gov Similar interactions would be expected for this compound, where the amino group can act as a hydrogen bond donor and the pyridazine ring nitrogen atoms can act as acceptors. The analysis would also precisely confirm the substitution pattern on the pyridazine ring. Crystal structure analysis of related pyridazino[4,5-b]indole and its precursor has been used to confirm their structures and understand intermolecular interactions. mdpi.com

Table 3: Potential Crystal Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Key Bond Lengths (Å) | C-Cl, C-N, N-H, C=N |

| Key Bond Angles (°) | Angles within the pyridazine ring |

| Intermolecular Interactions | N-H···N hydrogen bonding, π-π stacking |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for both the purification of synthesized this compound and the assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor reaction progress, identify compounds, and determine the purity of a sample. A small spot of the compound dissolved in a suitable solvent is applied to a TLC plate (e.g., silica (B1680970) gel on aluminum). The plate is then developed in a chamber with an appropriate mobile phase (eluent). The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. The position of the compound is visualized, often under UV light, and its retention factor (R_f) is calculated. The presence of multiple spots indicates impurities. For pyridazine derivatives, TLC is routinely used to monitor reactions, with spots often detected using a UV lamp. ekb.egnih.govclockss.org

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the purification and quantitative purity analysis of compounds. Reversed-phase HPLC is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nih.gov this compound, being a polar molecule, would be separated from less polar or more polar impurities. A UV detector is typically used for detection, as the pyridazine ring is a strong chromophore. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. HPLC methods have been developed for various pyridines and pyridazines, often using a simple mobile phase of acetonitrile and a buffered aqueous solution. nih.govsielc.com

Table 4: Representative HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water (with acid/buffer modifier) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 254 nm) |

| Injection Volume | 1-10 µL |

| Run Time | 10-20 min |

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds. The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer (as in GC-MS) is commonly used for detection. The high resolution of capillary GC allows for the separation of closely related impurities. mdpi.com For quantitative analysis of amines, a thermionic specific detector can also be employed for enhanced sensitivity. epa.gov The purity is determined by comparing the peak area of the target compound to the total peak area.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-amino-3,5-dichloropyridine |

Theoretical and Computational Chemistry Studies on 3,5,6 Trichloropyridazin 4 Amine

Reaction Mechanism Studies and Transition State Analysis

Energetics of Functionalization Pathways

Understanding the energetics of functionalization pathways is crucial for designing synthetic routes to novel derivatives of 3,5,6-Trichloropyridazin-4-amine. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the thermodynamic and kinetic parameters of potential reactions. By mapping the potential energy surface, chemists can identify the most favorable reaction pathways.

Detailed research findings in this area would typically involve the calculation of activation energies and reaction enthalpies for various functionalization reactions, such as nucleophilic aromatic substitution at the pyridazine (B1198779) ring or reactions involving the amine group. For instance, the substitution of one of the chlorine atoms by a nucleophile is a likely functionalization pathway. Theoretical calculations can predict which of the three chlorine atoms is most susceptible to substitution by comparing the activation barriers for each position.

Illustrative Data on Functionalization Pathways

The following table presents hypothetical DFT calculation results for the nucleophilic substitution of a chlorine atom in this compound with a generic nucleophile (Nu⁻). The data illustrates how computational chemistry can be used to compare the energetics of different reaction pathways.

| Substitution Position | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| C3-Cl | 25.8 | -5.2 |

| C5-Cl | 22.1 | -7.8 |

| C6-Cl | 28.4 | -4.5 |

These hypothetical values suggest that the substitution at the C5 position would be the most kinetically and thermodynamically favorable pathway.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility, including the rotation of the amine group and the vibrational modes of the pyridazine ring.

By simulating the molecule's motion over time, researchers can identify the most stable conformations and the energy barriers between them. This information is valuable for understanding how the molecule might interact with other molecules, such as biological receptors or solvents. The simulations can be performed in various environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer, to mimic different experimental conditions.

Illustrative Data from Conformational Analysis

A molecular dynamics simulation could be used to analyze the dihedral angle of the C4-N-H-H bond of the amine group to understand its rotational freedom. The table below shows hypothetical data representing the relative populations of different conformational states.

| Conformational State | Dihedral Angle Range (degrees) | Relative Population (%) |

| Staggered 1 | -60 ± 15 | 45 |

| Eclipsed 1 | 0 ± 15 | 5 |

| Staggered 2 | 60 ± 15 | 45 |

| Eclipsed 2 | 120 ± 15 | 5 |

This illustrative data suggests that the amine group predominantly adopts staggered conformations, which are energetically more favorable than the eclipsed conformations.

Prediction of Reactivity Descriptors (e.g., Electrostatic Potential, Fukui Functions)

Reactivity descriptors derived from quantum chemical calculations are essential for predicting the chemical behavior of this compound. These descriptors help in identifying the most reactive sites within the molecule for electrophilic and nucleophilic attacks.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule. Regions of negative electrostatic potential (shown in red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (shown in blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyridazine ring and the amine group are expected to be regions of negative potential, while the hydrogen atoms of the amine group and the regions around the chlorine atoms would exhibit positive potential.

Fukui functions are another set of reactivity descriptors that quantify the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the sites most likely to accept an electron, while the Fukui function for electrophilic attack (f-) points to the sites most likely to donate an electron.

Illustrative Data for Reactivity Descriptors

The following table provides hypothetical values for the condensed Fukui functions for the atoms of this compound, which would be calculated using DFT.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N1 | 0.085 | 0.120 |

| N2 | 0.092 | 0.115 |

| C3 | 0.150 | 0.050 |

| C4 | 0.030 | 0.180 |

| C5 | 0.180 | 0.045 |

| C6 | 0.145 | 0.055 |

| N (amine) | 0.025 | 0.250 |

| Cl (at C3) | 0.060 | 0.030 |

| Cl (at C5) | 0.075 | 0.025 |

| Cl (at C6) | 0.055 | 0.035 |

Based on this hypothetical data, the nitrogen atom of the amine group (N(amine)) would be the most susceptible to electrophilic attack, while the C5 atom would be the most likely site for a nucleophilic attack.

Applications of 3,5,6 Trichloropyridazin 4 Amine As a Versatile Synthetic Intermediate

Role as a Building Block in Heterocyclic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. sigmaaldrich.com 3,5,6-Trichloropyridazin-4-amine serves as an essential building block in the synthesis of a wide array of these molecules. ambeed.com The presence of multiple chlorine atoms and an amine group on the pyridazine (B1198779) ring allows for a variety of chemical transformations. researchgate.net

Chemists can selectively substitute the chlorine atoms with other functional groups through nucleophilic substitution reactions. This reactivity allows for the introduction of diverse substituents, leading to the formation of novel heterocyclic systems. The amino group can also be modified or can participate in cyclization reactions, further expanding the synthetic possibilities. This makes this compound a foundational component for constructing more elaborate heterocyclic frameworks. nih.gov

Scaffold for the Construction of Diverse Compound Libraries

In modern drug discovery and materials science, the generation of compound libraries containing a multitude of structurally related molecules is a key strategy for identifying new lead compounds. nih.gov this compound is an ideal scaffold for this purpose. ambeed.com A scaffold, in this context, is a core molecular structure upon which a variety of substituents can be systematically attached.

The pyridazine ring of this compound provides a rigid and defined three-dimensional framework. By systematically reacting this scaffold with a diverse set of reagents, chemists can rapidly generate a large library of distinct compounds. researchgate.net Each compound in the library retains the core pyridazine structure but differs in the nature of the groups attached at the former chlorine and amine positions. This approach is highly efficient for exploring the chemical space around the pyridazine core and for discovering molecules with desired properties.

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a precursor in the multi-step synthesis of complex organic molecules. Its inherent reactivity allows it to be a starting point for constructing intricate molecular architectures.

Synthesis of Polysubstituted Pyridazine Architectures

The pyridazine ring is a significant structural motif found in many biologically active molecules. nih.gov The synthesis of polysubstituted pyridazines, where multiple hydrogen atoms on the pyridazine ring are replaced by various functional groups, is of great interest to medicinal chemists. This compound is an excellent starting material for creating such highly functionalized pyridazines. researchgate.net

The differential reactivity of the chlorine atoms on the pyridazine ring can be exploited to achieve regioselective substitutions. This means that chemists can control which chlorine atom is replaced in a specific reaction, allowing for the precise placement of different functional groups around the ring. This level of control is crucial for building complex and well-defined polysubstituted pyridazine architectures. nih.gov

Intermediate in Agrochemical Synthesis

The pyridazine core is a feature of certain agrochemicals. The development of new and effective herbicides and pesticides is an ongoing effort in the agricultural industry. nih.gov While direct examples of this compound's use in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its structural motifs are relevant. For instance, the related compound 4-amino-3,5,6-trichloropyridine-2-carboxylic acid has been identified as a new herbicide. google.com The synthetic strategies used to create such molecules often involve intermediates with similar substitution patterns to this compound.

The ability to introduce various functional groups onto the pyridazine ring allows for the fine-tuning of the molecule's biological activity and selectivity, which are critical parameters for developing effective and safe agrochemicals.

Table 1: Examples of Pyridazine-Containing Agrochemicals

| Compound Name | Type | Mode of Action |

|---|---|---|

| Dithiopyr | Herbicide | Inhibition of root growth by blocking cell division. nih.gov |

| Thiazopyr | Herbicide | Inhibition of root growth by blocking cell division. nih.gov |

| Chloridazon | Herbicide | Inhibition of photosynthesis (Photosystem II inhibitor). |

| Fenpyroximate | Acaricide, Insecticide | Mitochondrial electron transport inhibitor. |

Intermediate in Pharmaceutical Synthesis

The pyridazine heterocycle is a common feature in a wide range of pharmaceuticals due to its ability to interact with biological targets. scielo.org.zaresearchgate.net Pyridazine derivatives have been reported to exhibit a variety of biological activities. scielo.org.za The highly functionalized nature of this compound makes it a valuable intermediate in the synthesis of potential drug candidates. researchgate.net

The strategic modification of the chlorine and amine groups allows for the creation of novel compounds that can be screened for various pharmacological activities. For example, the synthesis of substituted pyridazines is a key area of research in the development of new therapeutic agents. dur.ac.uk

Table 2: Selected Therapeutic Areas for Pyridazine Derivatives

| Therapeutic Area | Example of Biological Activity |

|---|---|

| Oncology | Anti-tumor activity openmedicinalchemistryjournal.com |

| Cardiovascular | Antihypertensive, Cardiotonic researchgate.net |

| Infectious Diseases | Antibacterial, Antifungal, Anti-HIV scielo.org.zaresearchgate.net |

| Neurology | Anticonvulsant, Antidepressant researchgate.net |

| Inflammation | Anti-inflammatory, Analgesic scielo.org.zaresearchgate.net |

Utilization in Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful technique used to synthesize a large number of compounds in a short period. researchgate.net This is achieved by reacting a set of starting materials in all possible combinations. The use of this compound is well-suited for combinatorial chemistry approaches. Current time information in Bangalore, IN.

By using this compound as the central scaffold, a library of pyridazine derivatives can be generated by reacting it with a collection of different nucleophiles. This parallel synthesis approach allows for the rapid exploration of a wide range of chemical diversity. The resulting compound libraries can then be screened for biological activity, leading to the identification of new hit and lead compounds for drug discovery programs. The principles of combinatorial chemistry have been successfully applied to the synthesis of various heterocyclic systems, including those based on pyridazine. nih.gov

Design and Synthesis of Novel Pyridazine-Based Scaffolds with Tunable Reactivity

The compound this compound serves as a highly versatile and valuable building block in synthetic organic chemistry for the construction of complex heterocyclic systems. Its utility stems from the presence of multiple reactive sites: three chlorine atoms attached to the pyridazine ring and a primary amine group. The inherent electronic properties of the electron-deficient pyridazine ring, further amplified by the three chloro-substituents, create a platform for designing novel scaffolds with finely-tuned reactivity.

Chemists leverage the differential reactivity of the chlorine atoms at the C3, C5, and C6 positions for selective functionalization. This allows for a stepwise and controlled introduction of various substituents, leading to a diverse array of derivatives. The general strategy involves exploiting the different activation levels of the chlorine atoms towards nucleophilic substitution or their suitability for metal-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions and the nature of the incoming nucleophile or coupling partner, chemists can direct the synthesis towards a specific, desired polysubstituted pyridazine. researchgate.net

The primary amine group at the C4 position adds another layer of synthetic versatility. It can be a passive director of reactivity or an active participant in subsequent chemical transformations, such as cyclization reactions to form fused heterocyclic systems. For instance, the amino group can be acylated, alkylated, or used as a handle to build entirely new ring structures fused to the pyridazine core. ekb.eg

The concept of "tunable reactivity" is central to the design of these scaffolds. The electronic nature of the group introduced by substituting a chlorine atom significantly influences the reactivity of the remaining chloro-substituents and the pyridazine ring itself. For example, the introduction of an electron-donating group can increase the electron density of the ring system, potentially altering the regioselectivity and rate of subsequent substitution reactions. Conversely, adding a strong electron-withdrawing group can further enhance the electrophilicity of the remaining carbon-chlorine bonds. This modulation of the scaffold's electronic properties is a key tool for designing complex synthetic pathways. researchgate.net

Synthetic methodologies to achieve this functionalization are diverse. Nucleophilic aromatic substitution (SNAr) is commonly employed to replace the chlorine atoms with a wide range of nucleophiles, including amines, alcohols, and thiols. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are used to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups. researchgate.netresearchgate.net The combination of these reactions in a sequential manner allows for the creation of highly functionalized pyridazine libraries from the single starting material, this compound. researchgate.net

Research has demonstrated the synthesis of various pyridazine derivatives through these principles. The controlled and stepwise substitution of the chlorine atoms is a technique analogous to methodologies used for other polychlorinated heterocycles like 2,4,6-trichloro-1,3,5-triazine, where temperature control is key to achieving selective mono-, di-, or tri-substitution. researchgate.netresearchgate.netnih.gov

The following table summarizes selected synthetic transformations starting from related polychloropyridazine structures, illustrating the design principles for creating scaffolds with tunable reactivity.

Table 1: Synthetic Transformations of Polychloropyridazines for Scaffold Development

| Starting Material | Reagents/Conditions | Product | Research Finding |

| Tetrachloropyridazine | Phenyl boronic acid, Caesium carbonate | 3,4,5-Trichloro-6-phenylpyridazine and 3,4,6-trichloro-5-phenylpyridazine | Demonstrates the use of Suzuki cross-coupling to introduce aryl groups onto the pyridazine core, a key method for tuning electronic properties. dur.ac.uk |

| 3,6-Dichloropyridazine | Various nucleophiles (amines, etc.) / Palladium cross-coupling reagents | 4-Functionalized-3,6-dichloropyridazines and further substituted products | The electron-deficient nature of the pyridazine system allows for a wide range of reactivities, including vicarious nucleophilic substitution and metal-catalyzed reactions, offering a large panel for creating chemical diversity. researchgate.net |

| Substituted Pyridazinones | Phosphorus oxychloride | Chloropyridazines | A common method to generate chlorinated pyridazine intermediates, which are then subjected to further nucleophilic substitution to build complex derivatives. nih.govnih.gov |

| Pyridazine Amino Acid | Acetic anhydride, Benzoyl chloride, etc. | Pyridazino[3,4-d] dur.ac.uknih.govoxazin-5-one derivatives | Shows the elaboration of a pyridazine core carrying an amino acid side chain into a fused heterocyclic system, expanding the structural diversity of the scaffold. ekb.eg |

Future Directions in Research on 3,5,6 Trichloropyridazin 4 Amine Chemistry

Development of Novel and More Efficient Synthetic Routes

While methods for the synthesis of polychlorinated pyridazines exist, the pursuit of more efficient, sustainable, and cost-effective synthetic routes remains a paramount objective. Future research will likely focus on overcoming the limitations of current protocols, which may involve harsh reaction conditions, the use of hazardous reagents, or the generation of significant waste streams.

Key areas for development include:

Catalyst Optimization: The refinement of catalysts for cross-coupling reactions involving the C-Cl bonds of 3,5,6-Trichloropyridazin-4-amine will be crucial. This includes the development of more active and selective palladium, copper, or nickel catalyst systems that can operate under milder conditions and with lower catalyst loadings.

Green Chemistry Approaches: The integration of green chemistry principles will be a significant trend. This involves the exploration of alternative, more environmentally benign solvent systems, such as water, ionic liquids, or deep eutectic solvents, to replace traditional volatile organic compounds. Microwave-assisted synthesis and solvent-free reaction conditions will also be further investigated to enhance reaction rates and reduce energy consumption.

Alternative Starting Materials: Research into alternative and more readily available starting materials for the synthesis of the this compound core could lead to more economical synthetic pathways. This may involve novel cyclization strategies or the functionalization of different pyridazine (B1198779) precursors.

| Parameter | Current Approaches | Future Directions |

| Catalysts | Traditional Palladium catalysts | Next-generation, highly active catalysts (e.g., with specialized ligands), nanocatalysts, photocatalysts |

| Solvents | Chlorinated hydrocarbons, DMF, NMP | Water, ionic liquids, deep eutectic solvents, supercritical fluids |

| Energy Input | Conventional heating | Microwave irradiation, ultrasonic agitation, mechanochemistry |

| Atom Economy | Moderate | High, through cascade reactions and C-H activation strategies |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is dominated by nucleophilic aromatic substitution of the chlorine atoms. However, there are several other reactivity modes that remain largely unexplored. Future research will likely delve into these underutilized pathways to unlock new synthetic possibilities.

Selective C-H Functionalization: The pyridazine ring possesses C-H bonds that could potentially be functionalized through transition-metal-catalyzed C-H activation. Developing regioselective methods for the direct introduction of functional groups at these positions would provide a powerful tool for late-stage diversification.

Cycloaddition Reactions: The electron-deficient nature of the pyridazine ring makes it a potential candidate for participation in various cycloaddition reactions, either as a diene or a dienophile. Investigating its behavior in Diels-Alder and other pericyclic reactions could lead to the construction of novel polycyclic heterocyclic systems.

Metal-Halogen Exchange: While nucleophilic substitution is common, the selective metal-halogen exchange of one or more chlorine atoms could provide access to organometallic intermediates that can be trapped with a variety of electrophiles, offering a different approach to functionalization.

Asymmetric Synthesis Approaches Using this compound

The synthesis of chiral molecules is of paramount importance, particularly in medicinal chemistry and materials science. Future research will undoubtedly focus on developing asymmetric synthetic strategies involving this compound.

Derivatization and Asymmetric Transformation: The amino group of this compound can be derivatized to introduce a prochiral center. Subsequent asymmetric transformations, such as enantioselective reductions or additions, could then be employed to generate chiral products.

Chiral Catalysis: The use of chiral catalysts, including transition metal complexes with chiral ligands or organocatalysts, can enable the enantioselective functionalization of the pyridazine core. au.dkkanto.co.jp For instance, asymmetric cross-coupling reactions could be developed to introduce chiral substituents.

Biocatalysis: The application of enzymes, such as transaminases or hydrolases, for the asymmetric synthesis and resolution of derivatives of this compound is a promising and environmentally friendly approach. tdx.cat

| Asymmetric Strategy | Description | Potential Application to this compound |

| Chiral Auxiliary | A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction. | Derivatization of the amino group with a chiral auxiliary to control the stereochemistry of subsequent reactions at the pyridazine ring. |

| Chiral Catalyst | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Enantioselective cross-coupling reactions to introduce chiral side chains. |

| Biocatalysis | The use of enzymes to catalyze stereoselective transformations. | Enzymatic resolution of racemic derivatives or asymmetric synthesis of chiral amines from prochiral ketones. |

Integration with Flow Chemistry and High-Throughput Synthesis

To accelerate the discovery of new derivatives and the optimization of reaction conditions, the integration of modern automation technologies will be essential.

Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to readily scale up reactions. The synthesis and derivatization of this compound could be adapted to flow systems, allowing for rapid optimization of parameters such as temperature, pressure, and reaction time.

High-Throughput Synthesis and Screening: The use of robotic platforms for high-throughput synthesis will enable the rapid generation of large libraries of this compound derivatives. nih.govscispace.com Coupled with high-throughput screening techniques, this will facilitate the rapid identification of compounds with desired biological or material properties.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. Future research on this compound will benefit significantly from the application of advanced computational modeling.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure of this compound and predict the most likely sites for nucleophilic attack or other reactions. This can guide the design of experiments and reduce the amount of trial-and-error required.

Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, helping to explain observed outcomes and to design more efficient reaction conditions.

Virtual Screening: Computational docking and other virtual screening techniques can be used to predict the binding of this compound derivatives to biological targets, thereby prioritizing the synthesis of compounds with the highest potential for therapeutic activity.

Expanding the Scope of Derivatization and Functionalization

The ultimate goal of much of the future research on this compound will be to expand the range of accessible derivatives and functionalized compounds. The selective and sequential substitution of the three chlorine atoms, coupled with reactions at the amino group and the pyridazine ring itself, offers a vast chemical space to explore. dur.ac.ukresearchgate.net Future efforts will focus on introducing a wide variety of functional groups to tailor the properties of the resulting molecules for specific applications.

| Position | Current Functionalization | Future Potential |

| C4-NH2 | Acylation, Alkylation | Chiral derivatization, Conversion to other functional groups (e.g., -N3, -OH) |

| C3-Cl | Nucleophilic substitution (amines, alkoxides) | Cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), Metal-halogen exchange |

| C5-Cl | Nucleophilic substitution | Selective cross-coupling, C-H activation of adjacent positions |

| C6-Cl | Nucleophilic substitution | Site-selective functionalization, Cyclization reactions |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of novel and valuable chemical entities.

Conclusion

Summary of Key Research Findings

Research into 3,5,6-Trichloropyridazin-4-amine has primarily focused on its synthesis and reactivity as a functionalized heterocyclic building block. A key method for its preparation involves the reaction of tetrachloropyridazine with amine nucleophiles. Studies have demonstrated that the substitution of a chlorine atom with an amino group preferentially occurs at the C4 position to yield this compound. The identification of the product structure has been confirmed through spectroscopic methods, particularly ¹³C NMR analysis, by comparing chemical shifts to related primary and secondary amine substituted pyridazines. dur.ac.uk

The reactivity of the parent polychlorinated pyridazine (B1198779) scaffold is heavily influenced by its electron-deficient nature, which makes it susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.net The introduction of the amino group at the C4 position modifies the electronic properties of the ring and influences the regioselectivity of subsequent reactions. Research on related polyhalopyridazines indicates that increasing the number of halogen substituents can sometimes lead to a loss of regioselectivity in subsequent transformations. researchgate.net However, the presence of the existing amine functionality in this compound can also serve to direct incoming reagents to specific sites, an area that remains a subject of continued investigation.

| Reactant | Reagent | Product | Analytical Method for Structure Confirmation |

|---|---|---|---|

| Tetrachloropyridazine | Ammonia / Primary Amine | This compound | Comparison of ¹³C NMR chemical shifts with known derivatives to confirm substitution at C4 position. |

| Tetrachloropyridazine | Diethylamine | 3,5,6-Trichloro-N,N-diethylpyridazin-4-amine |

Broader Impact of this compound in Organic Synthesis

The significance of this compound in the field of organic synthesis lies in its utility as a highly versatile and polyfunctional scaffold. Polychlorinated pyridazines are recognized as valuable precursors for building extensive libraries of diverse chemical entities. researchgate.net This specific compound, featuring three distinct chlorine atoms and an amino group, offers multiple reaction sites for sequential and regioselective functionalization.

The three chlorine atoms at the C3, C5, and C6 positions exhibit different levels of reactivity, which can be exploited for controlled, stepwise synthetic transformations. This allows for the selective introduction of various substituents through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. researchgate.netresearchgate.net The ability to precisely modify the molecule at multiple positions makes this compound an ideal starting material for generating complex molecular architectures that would be challenging to produce otherwise.

Furthermore, the pyridazine core is a well-established pharmacophore found in many biologically active compounds. nih.gov Consequently, this compound serves as a crucial intermediate for the synthesis of novel pyridazine derivatives with potential applications in medicinal chemistry and materials science. Its structural framework provides a robust platform for developing new compounds where the substituents can be systematically varied to optimize for a desired function or activity.

Concluding Remarks on Research Potential

The research potential for this compound remains substantial. Future investigations are likely to focus on the exhaustive exploration of its synthetic versatility. A key area of interest is the systematic study of the regioselectivity of the remaining chlorine atoms. Detailed mechanistic studies under various reaction conditions (e.g., different nucleophiles, solvents, and catalysts) would provide a predictive roadmap for its functionalization, enabling chemists to selectively target the C3, C5, or C6 position.

There is significant potential in expanding the scope of palladium-catalyzed cross-coupling reactions from this substrate. While Suzuki and Sonogashira reactions are common, applying other modern coupling methodologies like Buchwald-Hartwig amination or Heck reactions could yield novel classes of substituted pyridazines. Another promising research avenue is the synthesis of fused heterocyclic systems. Reactions involving the amino group at C4 and an adjacent chlorine atom could be employed to construct novel pyridazino-fused heterocycles, such as pyridazino[4,5-b]indoles, which have been synthesized from similar precursors. dur.ac.uk

Ultimately, the derivatives synthesized from this compound warrant screening for biological activity. Given the prevalence of the pyridazine motif in pharmaceuticals, the vast chemical space accessible from this starting material provides a rich source for the discovery of new therapeutic agents and functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5,6-Trichloropyridazin-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or catalytic coupling reactions. For example, chlorination of pyridazine precursors using phosphorus oxychloride (POCl₃) under reflux (80–100°C) is common . Optimization includes adjusting stoichiometry (e.g., excess Cl⁻ sources), temperature control, and catalysts like Pd(PPh₃)₄ for cross-coupling steps . Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm amine (-NH₂) and aromatic proton environments. Chlorine substituents deshield adjacent carbons (δ ~120–140 ppm in ¹³C NMR) .

- HPLC-MS : Quantify purity (>98%) and detect Cl isotopic patterns (m/z 231–235 for [M+H]⁺) .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

Q. How does the solubility and stability of this compound influence experimental design?

- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). Stability tests under varying pH (2–12) and temperatures (4–40°C) are critical. Use argon/vacuum to prevent amine oxidation . Pre-saturate solvents with N₂ for air-sensitive reactions .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Use PPE (gloves, goggles) and fume hoods due to potential respiratory irritation. Chlorinated amines may release HCl upon decomposition; neutralize spills with sodium bicarbonate. Store at 4°C in amber vials to limit photodegradation .

Advanced Research Questions

Q. How do substituent positions (Cl, NH₂) on the pyridazine ring influence electronic properties and reactivity?

- Methodology : Computational modeling (DFT, Gaussian) predicts electron-withdrawing Cl groups reduce ring electron density, directing electrophilic substitution to the 4-position. Hammett constants (σₚ for Cl = +0.23) quantify effects on reaction rates . Experimental validation via competitive coupling reactions (e.g., Suzuki-Miyaura) with para-substituted aryl boronic acids .

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

- Methodology :

- Dose-Response Curves : Test across concentrations (nM–mM) to identify non-linear effects .

- Metabolite Screening : Use LC-MS/MS to detect degradation products masking true activity .

- 3D-QSAR : Compare steric/electronic parameters (CoMFA, CoMSIA) to reconcile discrepancies in IC₅₀ values .

Q. How can computational modeling predict the stability of this compound under catalytic conditions?

- Methodology : Molecular dynamics (MD) simulations (AMBER/CHARMM) assess bond dissociation energies (BDEs) for C-Cl and N-H bonds. High BDE (>90 kcal/mol) indicates thermal stability under Pd-catalyzed conditions (≤150°C) . Validate with TGA/DSC to correlate simulated and experimental decomposition thresholds .

Q. What role does this compound play in synthesizing heterocyclic drug candidates?

- Methodology : As a building block, it undergoes:

- Cyclocondensation : With thioureas to form thiadiazoles (antimicrobial agents) .

- Mannich Reactions : Introduce alkylamino groups for CNS-targeting scaffolds .

- Table : Key Derivatives and Applications

| Derivative | Biological Activity | Reference |

|---|---|---|

| Triazolo-pyridazine | Antileukemic (IC₅₀ = 2 µM) | |

| Thiadiazole analogs | Fungicidal (EC₅₀ = 5 nM) |

Contradictory Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.